4'-Hydroxydiclofenac
CAS No.: 64118-84-9
Cat. No.: VC0516190
Molecular Formula: C14H11Cl2NO3
Molecular Weight: 312.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64118-84-9 |
---|---|
Molecular Formula | C14H11Cl2NO3 |
Molecular Weight | 312.1 g/mol |
IUPAC Name | 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid |
Standard InChI | InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20) |
Standard InChI Key | KGVXVPRLBMWZLG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl |
Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of 4'-Hydroxydiclofenac
Molecular Characteristics
4'-Hydroxydiclofenac (IUPAC name: 2-{2-[(2,6-dichloro-4-hydroxyphenyl)amino]phenyl}acetic acid) has a molecular formula of and a molecular weight of 312.148 g/mol . The addition of a hydroxyl group at the 4' position of the phenyl ring enhances its polarity compared to diclofenac, reflected in its logP value of 3.96 . Its structure includes two chlorine atoms at the 2 and 6 positions of the aromatic ring and a carboxylic acid group, contributing to its acidic nature (pKa = 3.76) .
Table 1: Physicochemical Properties of Diclofenac and 4'-Hydroxydiclofenac
Property | Diclofenac | 4'-Hydroxydiclofenac |
---|---|---|
Molecular Formula | C₁₄H₁₁Cl₂NO₂ | C₁₄H₁₁Cl₂NO₃ |
Molecular Weight (g/mol) | 296.15 | 312.148 |
logP | 4.51 | 3.96 |
Water Solubility (mg/mL) | 0.002 | 0.00962 |
Major Metabolic Pathway | CYP2C9 | Further oxidation |
Synthesis and Isolation
4'-Hydroxydiclofenac is biosynthesized via microbial oxidation using Epicoccum nigrum IMI354292, achieving 50% conversion efficiency in a 30-L fermenter . Purification via ethyl acetate extraction and chromatography yields 99% pure product . In humans, CYP2C9 catalyzes the hydroxylation of diclofenac, with minor contributions from CYP3A4 .
Metabolic Pathways and Pharmacokinetics
Biotransformation in Humans
Diclofenac undergoes extensive hepatic metabolism, with 4'-hydroxylation accounting for ~60% of its oxidative pathways . The metabolite is further glucuronidated by UGT2B7 or sulfated, enhancing renal excretion . In vitro studies using human liver microsomes demonstrate a of 1.3 nmol/min/mg and of 12.5 µM for 4'-hydroxydiclofenac formation .
Table 2: Pharmacokinetic Parameters of 4'-Hydroxydiclofenac
Parameter | Value (Mean ± SD) | Conditions |
---|---|---|
2.4 hours | Oral diclofenac (75 mg) | |
16.9 nM | Rheumatoid synovial cells | |
IC₅₀ (PGE2 inhibition) | 16.9 ± 8.5 nM | In vitro assay |
Comparative Degradation in Wastewater
In aerobic membrane bioreactors (MBRs), 4'-hydroxydiclofenac degrades completely within 9 days, whereas diclofenac shows only 40% removal after 18 days . This disparity arises from the metabolite’s higher polarity, facilitating microbial uptake . Four transformation products are identified, including hydroxylated and carboxylated derivatives .
Pharmacological Activity and Clinical Relevance
Toxicological Considerations
Reactive quinone imines, such as 4'-hydroxydiclofenac benzoquinone (CID 46224573), form via further oxidation and covalently bind to hepatic proteins, contributing to hepatotoxicity . Glutathione (GSH) depletion exacerbates this adduct formation, implicating the metabolite in idiosyncratic drug reactions .
Environmental Persistence and Ecotoxicity
Wastewater Treatment Challenges
Despite faster degradation than diclofenac, 4'-hydroxydiclofenac accumulates in sludge due to its moderate hydrophobicity (logP = 3.96) . Effluent concentrations reach 0.5–2.0 µg/L, posing risks to aquatic organisms .
Table 3: Environmental Fate of Diclofenac and Metabolites
Compound | Degradation Half-Life | Major Transformation Product |
---|---|---|
Diclofenac | 18 days (40% removal) | 4'-Hydroxydiclofenac |
4'-Hydroxydiclofenac | 9 days (100% removal) | 5-Hydroxydiclofenac |
Ecotoxicological Impacts
Chronic exposure to 4'-hydroxydiclofenac at 1 µg/L reduces fish viability by 30%, disrupting oxidative phosphorylation . Its hydroxyl group facilitates photodegradation in surface waters, generating chlorinated byproducts .
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) achieves a limit of quantification (LOQ) of 5 ng/mL for 4'-hydroxydiclofenac in plasma . Mobile phases typically comprise acetonitrile and 0.1% formic acid (70:30 v/v) .
Mass Spectrometric Techniques
LC-MS/MS using electrospray ionization (ESI) in negative mode enhances sensitivity (LOQ = 0.1 ng/mL) . Characteristic fragments include m/z 311.01 ([M-H]⁻) and m/z 267.98 (loss of CO₂) .
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